Colimycin sulfate
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Overview
Description
Bacillus colistinus. It is primarily used to treat infections caused by multidrug-resistant Gram-negative bacteria, including Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter baumannii . Colimycin sulfate is available in various forms, including oral tablets, topical creams, and powders .
Preparation Methods
Synthetic Routes and Reaction Conditions
Colimycin sulfate is synthesized through a series of fermentation and chemical modification steps. The primary source of colistin is the fermentation of Bacillus colistinus . The fermentation broth undergoes pretreatment, reduced-pressure concentration, heating, and precipitation separation to extract colistin . The extracted colistin is then converted to colistin sulfate through a reaction with sulfuric acid .
Industrial Production Methods
The industrial production of this compound involves large-scale fermentation processes followed by purification and chemical modification. The fermentation process is optimized to maximize the yield of colistin, which is then subjected to chemical reactions to produce colistin sulfate . The final product is obtained through spray drying, resulting in a high-purity powder .
Chemical Reactions Analysis
Types of Reactions
Colimycin sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: Substitution reactions involve the replacement of functional groups in the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and amines .
Scientific Research Applications
Colimycin sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the chemical properties of polymyxins.
Biology: Employed in research on bacterial cell membrane disruption and antibiotic resistance mechanisms.
Medicine: Investigated for its efficacy in treating multidrug-resistant bacterial infections.
Industry: Utilized in the development of new antimicrobial agents and formulations.
Mechanism of Action
Colimycin sulfate exerts its effects by disrupting the bacterial cell membrane. It is a surface-active agent with both hydrophobic and lipophilic moieties . This compound interacts with the bacterial cytoplasmic membrane, altering its permeability and leading to cell death . This bactericidal effect is primarily due to the compound’s ability to bind to lipopolysaccharides and phospholipids in the bacterial membrane .
Comparison with Similar Compounds
Similar Compounds
Polymyxin B: Another polymyxin antibiotic with similar mechanisms of action but higher toxicity.
Colistimethate sodium: A less toxic prodrug of colistin used for parenteral administration.
Uniqueness
Colimycin sulfate is unique due to its specific efficacy against multidrug-resistant Gram-negative bacteria and its availability in various forms for different routes of administration . Unlike polymyxin B, this compound is less toxic and can be used in a broader range of clinical applications .
Properties
Molecular Formula |
C53H102N16O17S |
---|---|
Molecular Weight |
1267.5 g/mol |
IUPAC Name |
(6R)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide;sulfuric acid |
InChI |
InChI=1S/C53H100N16O13.H2O4S/c1-9-30(6)12-10-11-13-41(72)60-33(14-20-54)48(77)69-43(32(8)71)53(82)65-36(17-23-57)45(74)64-38-19-25-59-52(81)42(31(7)70)68-49(78)37(18-24-58)62-44(73)34(15-21-55)63-50(79)39(26-28(2)3)67-51(80)40(27-29(4)5)66-46(75)35(16-22-56)61-47(38)76;1-5(2,3)4/h28-40,42-43,70-71H,9-27,54-58H2,1-8H3,(H,59,81)(H,60,72)(H,61,76)(H,62,73)(H,63,79)(H,64,74)(H,65,82)(H,66,75)(H,67,80)(H,68,78)(H,69,77);(H2,1,2,3,4)/t30-,31-,32-,33+,34+,35+,36+,37+,38+,39+,40-,42+,43+;/m1./s1 |
InChI Key |
ZJIWRHLZXQPFAD-FPSDIOKYSA-N |
Isomeric SMILES |
CC[C@@H](C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)[C@@H](C)O.OS(=O)(=O)O |
Canonical SMILES |
CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O |
Origin of Product |
United States |
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